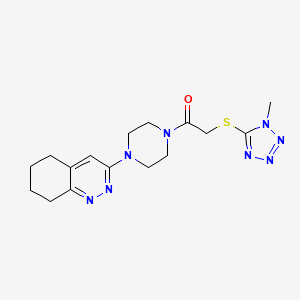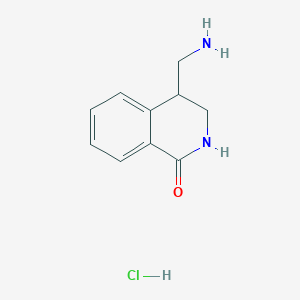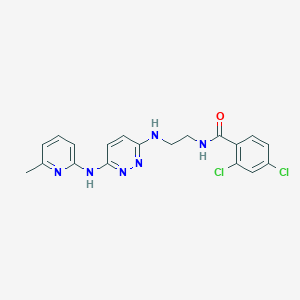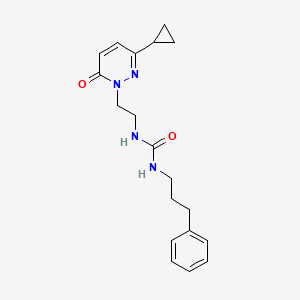![molecular formula C13H12ClNO3 B2608963 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone CAS No. 875440-38-3](/img/structure/B2608963.png)
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone, also known as 2-chloro-3-[(2-hydroxypropyl)amino]-1,4-dihydronaphthalene-1,4-dione, is a compound with the molecular formula C13H12ClNO3 . It has a molecular weight of 265.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNO3/c1-7(16)6-15-11-10(14)12(17)8-4-2-3-5-9(8)13(11)18/h2-5,7,15-16H,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Biological Properties and Synthetic Derivatives
Naphthoquinones, including 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone and its derivatives, have been identified as having a broad spectrum of biological activities. They have been studied for their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. These compounds are of particular interest due to their potential in treating diseases and pest control through their molluscicidal and insecticidal properties. The pharmacological activities and mechanisms of action of these naphthoquinones are associated with their oxide/reduction and acid/base properties, which can be modulated by substitutions on the naphthoquinone ring. This versatility makes them a focal point of research for the synthesis of derivatives aimed at enhancing their therapeutic potential (López et al., 2014).
Organic Synthesis Applications
Naphthoquinones also play a significant role in organic synthesis. They serve as key intermediates in the synthesis of various compounds, including drugs on the pharmaceutical market. The series of compounds prepared from naphthoquinone derivatives, such as 1,2-naphthoquinone-4-sulfonic acid salts, are particularly noted for their utility in organic synthesis and as analytical reagents for the spectrophotometric determination of drugs containing primary and secondary amino groups. This highlights their importance beyond biological applications to include significant utility in chemical synthesis and analysis (Ribeiro et al., 2022).
Anticancer Research
Research into naphthoquinone derivatives, including this compound, has shown promising anticancer activity. Various derivatives have been synthesized and tested against multiple cancer cell lines, with some showing significant potential. These studies provide a foundation for further investigation into the development of naphthoquinone-based anticancer agents, offering insights into their mechanisms of action and therapeutic potential (Tandon & Kumar, 2013).
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, is toxic if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Naphthoquinone derivatives, such as 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The chemical modification of naphthoquinones has been explored to contain compounds with potential biological activity .
Wirkmechanismus
Target of Action
It’s known that naphthoquinone derivatives often interact with enzymes involved in cellular respiration and redox reactions .
Mode of Action
It’s known that naphthoquinone derivatives can interact with their targets through redox cycling, generating reactive oxygen species that can cause oxidative stress .
Biochemical Pathways
Given the potential generation of reactive oxygen species, it’s likely that this compound affects pathways related to oxidative stress and cellular respiration .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components, including lipids, proteins, and dna .
Eigenschaften
IUPAC Name |
2-chloro-3-(2-hydroxypropylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)6-15-11-10(14)12(17)8-4-2-3-5-9(8)13(11)18/h2-5,7,15-16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXDLGUHQXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

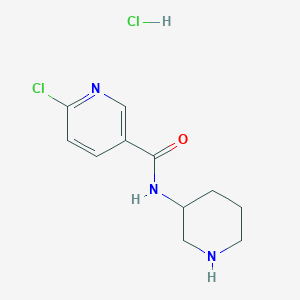
![2-Amino-6-(4-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2608884.png)

![Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608889.png)
![7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2608891.png)

